molecular formula C10H17N B14218530 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- CAS No. 545377-74-0

1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)-

Cat. No.: B14218530
CAS No.: 545377-74-0
M. Wt: 151.25 g/mol
InChI Key: JPGKKHCRJAEBCE-UHFFFAOYSA-N
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Description

1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.249 g/mol . This compound is known for its unique structure, which includes an alkyne group and an imine group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-pentyn-3-amine with 2-methylpropanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or imine group is replaced by other functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the imine group can form Schiff bases with various nucleophiles. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar compounds to 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- include:

The uniqueness of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- lies in its combination of an alkyne and an imine group, providing versatility in various chemical reactions and applications.

Properties

CAS No.

545377-74-0

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-methyl-N-(4-methylpent-1-yn-3-yl)propan-1-imine

InChI

InChI=1S/C10H17N/c1-6-10(9(4)5)11-7-8(2)3/h1,7-10H,2-5H3

InChI Key

JPGKKHCRJAEBCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC(C#C)C(C)C

Origin of Product

United States

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